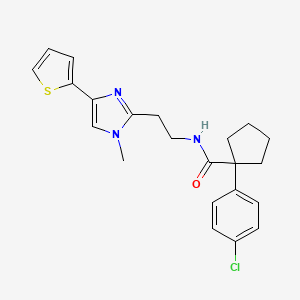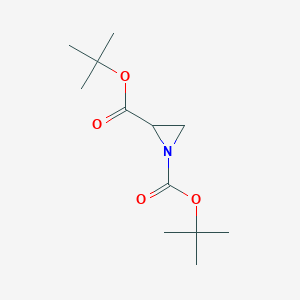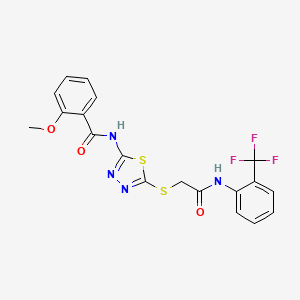
Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds that have been synthesized and studied for various chemical properties and reactions. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds can give insights into the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that often start with a dicarbonyl scaffold. For instance, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, a 1,4-dicarbonyl scaffold, was used to synthesize a series of pyridazines, which are structurally related to the compound of interest . The synthesis process typically involves the formation of intermediates that are further reacted with various reagents to obtain the desired product. The yields of these reactions can vary, with some reaching up to 70% .
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest has been studied using various spectroscopic methods and theoretical calculations. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy . Density Functional Theory (DFT) calculations are often employed to evaluate the thermodynamic parameters, indicating the spontaneity and exothermic nature of the formation reactions at room temperature . The molecular structure is further analyzed through Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory to understand the charge transfer and the strength of various intra- and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their reactions with different nucleophiles and reagents. For instance, ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates were reacted with phenylhydrazine to afford esters of 5-substituted 1-phenyl-1H-pyrazole-4-carboxylic acids . These reactions are often regioselective and can lead to the formation of various substituted pyrazoles and pyridazines, which are structurally related to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the compound of interest are characterized by their spectroscopic data and quantum chemical calculations. The vibrational analysis often indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these interactions can be quantified using AIM calculations . The local reactivity descriptors such as Fukui functions and electrophilicity indices are used to determine the reactive sites within the molecule, which can be crucial for understanding its reactivity and potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Antimicrobial Evaluation
Research on pyrimidine derivatives, which are structurally related to the compound , indicates their utility in synthesizing various heterocyclic compounds with potential antimicrobial applications. For example, Farag et al. (2008) described the synthesis of new pyrimidine derivatives and evaluated their antimicrobial properties, suggesting the potential of similar compounds for antimicrobial uses (Farag, Kheder, & Mabkhot, 2008).
Molecular Structure and Spectral Analyses
Studies on the synthesis and characterization of related compounds, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been performed to understand their molecular structure and properties. Singh et al. (2013) synthesized and analyzed a compound, providing insights into its molecular structure, which could be valuable for the development of similar compounds with specific scientific applications (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).
Antioxidant Activity
The synthesis and evaluation of antioxidant activities of compounds bearing pyrrole and selenolo[2,3-b]pyridine derivatives have been reported, indicating the potential for similar structures to serve as antioxidants. Zaki et al. (2017) synthesized derivatives showing significant antioxidant activity, suggesting applications in areas requiring oxidative stress mitigation (Zaki, Kamal El‐dean, Mickey, Marzouk, & Ahmed, 2017).
Corrosion Inhibition
Pyridazine and pyrazole derivatives have been explored as corrosion inhibitors, highlighting a potential application for similar compounds in protecting metals against corrosion. Dohare et al. (2017) studied pyranpyrazole derivatives for their corrosion inhibition properties on mild steel, which could be extrapolated to the protective capabilities of related compounds (Dohare, Ansari, Quraishi, & Obot, 2017).
Eigenschaften
IUPAC Name |
ethyl 4-[(3,5-dimethylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-30-23(29)21-18(24-22(28)17-11-14(2)10-15(3)12-17)13-20(27)26(25-21)19-9-7-6-8-16(19)4/h6-13H,5H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWFFFMLURHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC(=C2)C)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)


![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)
